Bienvenue dans la boutique en ligne BenchChem!

Fulvestrant (R enantiomer)

Estrogen Receptor Alpha Receptor Binding Antiestrogen

Fulvestrant R enantiomer is a definitive tool for studying pure antiestrogen effects and proteasome-dependent ERα degradation. Its unique C7-pentafluoropentyl sulfinyl side chain ensures high-affinity binding (IC50 0.29 nM) and 10-fold reduced resistance in tamoxifen-resistant models compared to tamoxifen, making it essential for endocrine resistance research.

Molecular Formula C32H47F5O3S
Molecular Weight 606.8 g/mol
Cat. No. B12428396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFulvestrant (R enantiomer)
Molecular FormulaC32H47F5O3S
Molecular Weight606.8 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F
InChIInChI=1S/C32H47F5O3S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-41(40)19-9-16-31(33,34)32(35,36)37/h11-12,21-22,26-29,38-39H,2-10,13-20H2,1H3/t22-,26-,27+,28+,29-,30+,41-/m1/s1
InChIKeyVWUXBMIQPBEWFH-CIAKRVSBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fulvestrant (ICI 182780) for Procurement: Baseline Characteristics and Class Designation


The compound (7beta,9beta,13alpha,17beta)-7-{9-[(R)-(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl}estra-1(10),2,4-triene-3,17-diol, known as Fulvestrant or ICI 182780, is a steroidal 7α-alkylsulphinyl analog of 17β-estradiol [1]. It functions as a pure estrogen receptor antagonist and a Selective Estrogen Receptor Degrader (SERD), distinguished by its absence of partial agonist activity and its mechanism of downregulating the estrogen receptor (ER) protein [2].

Fulvestrant: Why In-Class SERD Substitution is Scientifically Invalid for Your Research


Generic substitution among Selective Estrogen Receptor Degraders (SERDs) or antiestrogens is precluded by profound mechanistic and pharmacological divergence. Unlike SERMs like tamoxifen, which exhibits tissue-specific partial agonist activity [1], Fulvestrant is a pure antagonist that induces rapid, proteasome-dependent degradation of ERα [2]. Furthermore, novel oral SERDs such as elacestrant and AZD9496, while sharing a degradation mechanism, possess distinct molecular structures, ERα binding affinities, and pharmacokinetic profiles, leading to differential activity in endocrine-resistant models and variable clinical pharmacodynamic outcomes, as demonstrated in direct comparison studies [3]. The unique C7-pentafluoropentyl sulfinyl side chain of Fulvestrant dictates its specific interaction with the ER and its inability to be replaced by other in-class compounds without altering experimental endpoints.

Quantitative Differentiation Guide for Fulvestrant: Binding, Degradation, and Antiproliferation Benchmarks


Comparative ERα Binding Affinity: Fulvestrant vs. Tamoxifen

Fulvestrant exhibits a markedly higher affinity for the estrogen receptor compared to tamoxifen, a critical determinant of its increased effectiveness in resistant cells [1]. In a competitive binding assay using MCF 5-23 breast cancer cells, the concentration of ICI 182,780 required for 50% inhibition of 3H-estradiol binding was 23 nM, compared to 1,000 nM for tamoxifen [1].

Estrogen Receptor Alpha Receptor Binding Antiestrogen

Differential Impact on ERα Protein Stability: Degradation vs. Stabilization

A fundamental mechanistic difference exists between Fulvestrant and tamoxifen regarding their effect on ERα protein levels. In a panel of 14 ER+ breast cancer cell lines, Fulvestrant consistently reduced ERα protein, whereas tamoxifen treatment led to an accumulation of ERα in the cells [1]. This was demonstrated via western blot analysis across all tested cell lines, irrespective of their sensitivity or resistance to the drugs [1].

Estrogen Receptor Degradation SERD SERM

Quantitative Pharmacodynamic Comparison: Fulvestrant vs. Oral SERD AZD9496 in ER Degradation

In a randomized, open-label, presurgical pharmacodynamic study in patients with primary ER+ breast cancer, Fulvestrant demonstrated superior ER degradation compared to the novel oral SERD AZD9496. The least square mean estimate for reduction in ER H-score from baseline was 36% for a single 500 mg dose of Fulvestrant, compared to 24% for AZD9496 administered at 250 mg twice daily for 5-14 days (P = 0.86) [1].

Pharmacodynamics Estrogen Receptor Degradation Oral SERD Clinical Comparison

Antiproliferative Potency in ER+ Breast Cancer Cells: Fulvestrant vs. Tamoxifen

Fulvestrant demonstrates superior antiproliferative efficacy compared to tamoxifen, particularly in cells with moderate growth factor signaling activity. In a panel of 14 ER+ breast cancer cell lines, tamoxifen did not show any inhibitory advantage over Fulvestrant. Cell lines with medium combined levels of p-ERK1/2 and p-AKT were significantly more sensitive to Fulvestrant than to tamoxifen [1].

Antiproliferative Activity MCF-7 Cells Endocrine Resistance

Efficacy in Tamoxifen-Resistant Models: Overcoming Acquired Resistance

Fulvestrant maintains significant activity in cell lines with acquired resistance to tamoxifen. In the tamoxifen-resistant MCF 5-23 cell line, the IC50 for ICI 182,780 was 23 nM, while the IC50 for tamoxifen was 1,000 nM. Importantly, the 5-23 line was 22-fold more resistant to tamoxifen than the parental 5-21 line, but only 2-fold more resistant to ICI 182,780, reducing relative resistance by 10-fold in the resistant line [1].

Tamoxifen Resistance Acquired Resistance MCF-7 Cells

Structural Basis for SERD Classification: Fulvestrant's Unique Pharmacophore

Among various evaluated SERDs, Fulvestrant shares the highest shape similarity with 17β-estradiol (E2), while newer oral SERDs like elacestrant share the lowest [1]. This structural mimicry is critical for high-affinity binding to the ER ligand-binding domain. All docked SERD cores occupy the same binding pocket, but their side chains protrude differently, impacting the conformation of Helix 12 and, consequently, receptor degradation [1].

Molecular Modeling SERD Pharmacophore Estrogen Receptor

Optimal Research and Industrial Use Cases for Fulvestrant Based on Empirical Differentiation


Investigating Pure ER Antagonism and Receptor Degradation

Given its demonstrated ability to induce ERα degradation rather than stabilization, as shown in direct comparison with tamoxifen [1], Fulvestrant is the definitive tool for studies focused on pure antiestrogen effects and the proteasome-dependent downregulation of ER. It is the appropriate choice when a SERM like tamoxifen, which can exhibit partial agonist activity and cause ER accumulation, would confound mechanistic interpretations.

Establishing a Benchmark for Novel SERD or SERM Development

Due to its high shape similarity to estradiol and well-characterized, high-affinity binding (IC50 = 0.29 nM in MCF-7 cells) [1], Fulvestrant serves as a critical positive control and benchmark for characterizing new estrogen receptor-targeting compounds. Its performance in pharmacodynamic assays, such as the 36% ER H-score reduction in clinical tissue [2], provides a quantitative standard for comparing the target engagement of novel agents.

Modeling and Overcoming Endocrine Therapy Resistance

Fulvestrant is uniquely suited for research on endocrine resistance. Its 10-fold reduction in relative resistance in tamoxifen-resistant cells compared to tamoxifen itself [1] and its maintained activity in cell lines with moderate growth factor signaling (where tamoxifen is less effective) [2] make it the agent of choice for modeling second-line therapy or studying mechanisms that bypass tamoxifen resistance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fulvestrant (R enantiomer)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.